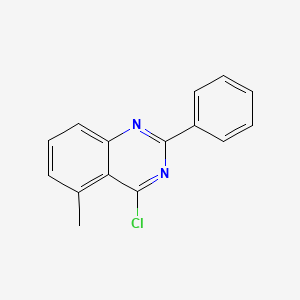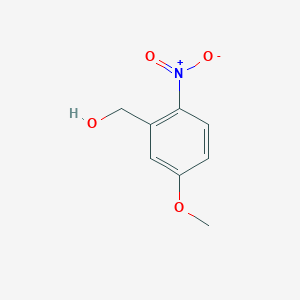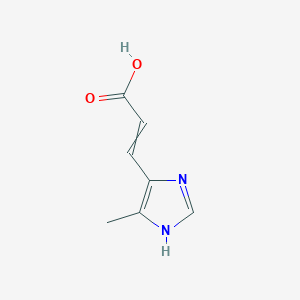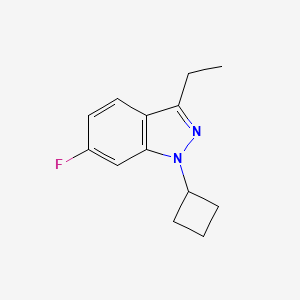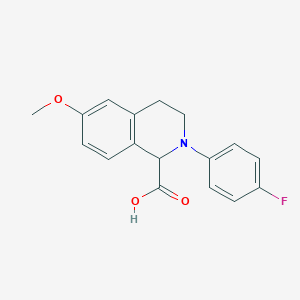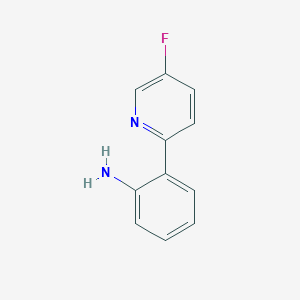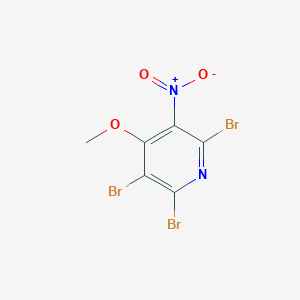
3-(Pyrrolidin-3-yloxy)aniline
説明
3-(Pyrrolidin-3-yloxy)aniline, also known as PYR, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PYR is a derivative of aniline and has a pyrrolidine ring attached to its structure. The compound has been synthesized using different methods and has shown promising results in various studies.
作用機序
The mechanism of action of 3-(Pyrrolidin-3-yloxy)aniline is not fully understood. However, studies have shown that this compound acts by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell growth and survival. It has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects. It has also been shown to protect against ischemia-reperfusion injury in various organs such as the heart and kidney.
実験室実験の利点と制限
3-(Pyrrolidin-3-yloxy)aniline has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under various conditions and can be stored for long periods. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 3-(Pyrrolidin-3-yloxy)aniline. One direction is to study the mechanism of action of this compound in more detail. This can help to identify new targets for drug development. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This can help to optimize the dosing and administration of this compound for therapeutic purposes. Finally, more studies are needed to explore the potential applications of this compound in various fields such as materials science, medicinal chemistry, and biotechnology.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has shown promising results in various studies. This compound has potential as a drug candidate and has been shown to have anticancer, antiviral, and antibacterial properties. However, more research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
科学的研究の応用
3-(Pyrrolidin-3-yloxy)aniline has been extensively studied for its potential applications in various fields. In the field of materials science, this compound has been used as a building block for the synthesis of polymers and copolymers. These polymers have shown promising results in various applications such as drug delivery, tissue engineering, and sensors.
In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate. Studies have shown that this compound has anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
特性
IUPAC Name |
3-pyrrolidin-3-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSAFEKOQVIRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695760, DTXSID801301120 | |
| Record name | 3-[(Pyrrolidin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Pyrrolidinyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1123169-07-2, 853213-27-1 | |
| Record name | 3-(3-Pyrrolidinyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Pyrrolidin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Pyrrolidinyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



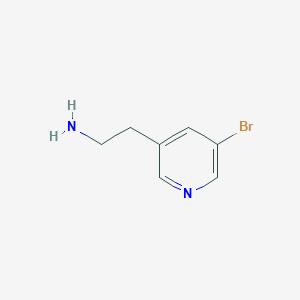



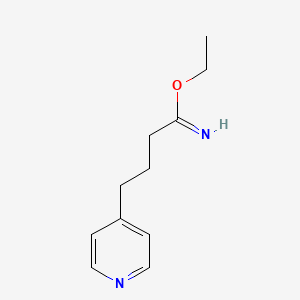
![N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2-pyrazolin-3-YL]-3-[2-(2,4-DI-T-pentylphenoxy)hexanamido]benzamide](/img/structure/B1501746.png)

